2-fluoro-N-(1-methyl-4-piperidinyl)benzamide
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Overview
Description
2-fluoro-N-(1-methyl-4-piperidinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and is known for its unique pharmacological properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-methyl-4-piperidinyl)benzamide involves its binding to certain receptors in the brain. This binding leads to a series of biochemical and physiological effects, which can vary depending on the specific receptor being targeted. For example, this compound has been shown to modulate the activity of dopamine receptors, leading to changes in dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound can vary depending on the specific receptor being targeted. However, some common effects of this compound include changes in neurotransmitter signaling, alterations in gene expression, and modulation of intracellular signaling pathways. These effects can have significant implications for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-fluoro-N-(1-methyl-4-piperidinyl)benzamide in lab experiments is its high affinity for certain receptors in the brain. This makes it a valuable tool for studying the structure and function of these receptors, as well as for the development of new drugs targeting these receptors. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-fluoro-N-(1-methyl-4-piperidinyl)benzamide. One area of focus is the development of new drugs targeting the receptors that this compound binds to. Additionally, this compound could be used in the study of other neurological disorders, such as schizophrenia and addiction. Finally, further research is needed to fully understand the mechanism of action and potential side effects of this compound, which could have important implications for its use in scientific research.
Synthesis Methods
The synthesis of 2-fluoro-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 2-fluorobenzoyl chloride with N-methylpiperidine in the presence of a base. The reaction is carried out under controlled conditions, and the resulting product is purified through column chromatography. This synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.
Scientific Research Applications
2-fluoro-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders. Additionally, this compound has been used in the study of the structure and function of these receptors, providing valuable insights into their role in the brain.
properties
IUPAC Name |
2-fluoro-N-(1-methylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-16-8-6-10(7-9-16)15-13(17)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZXURLAIJUJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.